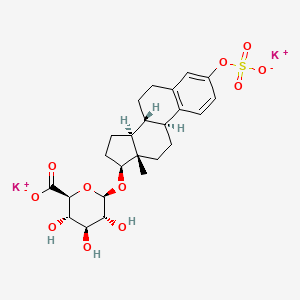
Terbutryn-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terbutryn-d9, also known as terbutryn-d9, is a synthetic herbicide used in agriculture to control weeds. It is a member of the triazine family of herbicides and is used to control a wide variety of broadleaf weeds and grasses. It is a selective herbicide, meaning it only affects certain plants and does not harm crops. Terbutryn-d9 has been used for over 40 years and has been found to be an effective and safe herbicide.
作用机制
Terbutryn-d9 works by inhibiting photosynthesis in plants. The herbicide binds to a specific site in the photosynthetic machinery, preventing the production of energy from light. This leads to the death of the plant due to a lack of energy.
Biochemical and Physiological Effects
Terbutryn-d9 has been shown to have a wide range of biochemical and physiological effects on plants. It has been found to inhibit photosynthesis, reduce root growth, reduce leaf area, and reduce chlorophyll content. It can also cause leaf burn and necrosis, as well as reduced seed production.
实验室实验的优点和局限性
The main advantage of using Terbutryn-d9 in laboratory experiments is its selectivity. It is a selective herbicide, meaning it only affects certain plants and does not harm crops. This makes it an ideal choice for experiments in which the effects of herbicides on different plant species need to be studied. The main limitation of Terbutryn-d9 is its persistence in the environment. It has been found to remain in the soil for long periods of time, which can have negative impacts on the environment.
未来方向
The future of Terbutryn-d9 research includes further studies into its effects on different plant species, its effects on soil fertility, and its potential for herbicide resistance in weeds. In addition, further research is needed to evaluate the environmental impacts of Terbutryn-d9 and to develop ways to reduce its persistence in the environment. Finally, more research is needed to develop new methods of applying Terbutryn-d9 to reduce its impact on non-target organisms.
合成方法
Terbutryn-d9 is synthesized from isopropyl alcohol, ethylene glycol, and cyanuric chloride. The reaction is carried out in an aqueous solution at a temperature of 40-50°C. The reaction is catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of the Terbutryn-d9 molecule, which is then isolated and purified.
科学研究应用
Terbutryn-d9 has been studied extensively in the scientific literature. It has been used in experiments to study the effects of herbicides on different plant species, as well as to study the effects of environmental factors on herbicide efficacy. It has also been used to study the effects of herbicides on soil fertility and microbial communities. In addition, Terbutryn-d9 has been used in studies to evaluate the potential for herbicide resistance in weeds.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Terbutryn-d9 involves the incorporation of nine deuterium atoms into the Terbutryn molecule. This can be achieved through a series of synthetic steps that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Terbutryn", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Terbutryn is reacted with a deuterated reagent in the presence of a deuterated solvent to introduce the first deuterium atom.", "Step 2: The resulting product is then subjected to a second deuterated reagent in the presence of a deuterated solvent to introduce the second deuterium atom.", "Step 3: The process is repeated until all nine deuterium atoms have been incorporated into the Terbutryn molecule.", "Step 4: The final product, Terbutryn-d9, is purified and characterized using standard analytical techniques." ] } | |
CAS 编号 |
1246817-01-5 |
产品名称 |
Terbutryn-d9 |
分子式 |
C10H19N5S |
分子量 |
250.412 |
IUPAC 名称 |
4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |
InChI 键 |
IROINLKCQGIITA-WVZRYRIDSA-N |
SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C |
同义词 |
N2-(1,1-Dimethylethyl-d9)-N4-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine; 2-Ethylamino-4-methylthio-6-tert-(butyl-d9)amino-1,3,5-triazine; 2-Methylthio-4-ethylamino-6-tert-(butyl-d9)amino-s-triazine; A 1866-d9; Clarosan-d9; GS 14260-d9; Igran-d9; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)
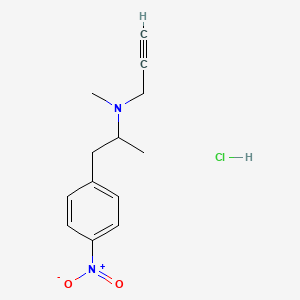
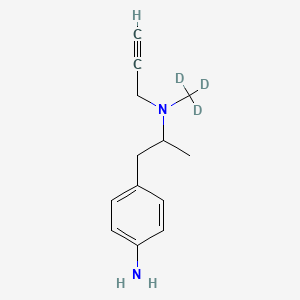
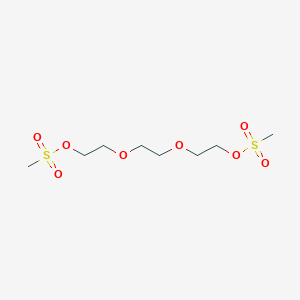
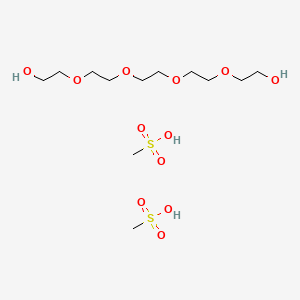
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide](/img/structure/B565526.png)

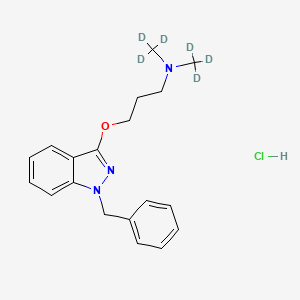

![(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B565537.png)
